4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one
Overview
Description
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with morpholine in the presence of a methylating agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-Methyl-4-(morpholin-4-yl)cyclohexanone.
Reduction: Formation of 4-Methyl-4-(morpholin-4-yl)cyclohexanol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-amine
- 4-[(morpholin-4-yl)methyl]cyclohexan-1-ol
- 4-Acryloylmorpholine
Uniqueness
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is an organic compound characterized by its unique cyclohexanone structure, which includes a methyl group and a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is , indicating the presence of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural features of this compound contribute to its reactivity and biological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of the morpholine ring enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of key enzymes involved in inflammatory pathways, such as lipoxygenase. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response.
In Vitro Studies
In vitro studies have shown that compounds containing morpholine can inhibit specific enzymes such as lipoxygenase, suggesting potential therapeutic applications against conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Anti-inflammatory | Inhibition of lipoxygenase | |
Mechanism | Interaction with cyclooxygenase enzymes |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical and biological properties compared to structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Morpholinocyclohexanone | Contains morpholine; lacks methyl substitution | Primarily used in synthetic applications |
4-Methylcyclohexanone | Methyl group at 4-position; no morpholine | Commonly used in organic synthesis |
2-Morpholinoacetophenone | Acetophenone derivative; contains morpholine | Potentially different biological activities |
Properties
IUPAC Name |
4-methyl-4-morpholin-4-ylcyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBTAQXTZJOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.